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molecular formula C11H9NS B8760965 2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole CAS No. 73424-93-8

2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole

Cat. No. B8760965
M. Wt: 187.26 g/mol
InChI Key: SOVTXNVCJUBLKQ-UHFFFAOYSA-N
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Patent
US04256640

Procedure details

To a solution of the product (14.9 g) of the above (1) in acetone (250 ml) are added potassium carbonate (16.5 g) and propargyl bromide (14.3 g) successively and the mixture is stirred at room temperature for three hours. The precipitate is filtered off. The filtrate is condensed and extracted with ether after addition of water. The extract is washed with water, dried and evaporated to remove the solvent yielding an oily residue (23 g). The residue is chromatographed on a column of silica gel (100 g) and eluted with benzene-hexane. The eluate is condensed to give the tile compound as an oil (18.3 g). Yield: 98%
[Compound]
Name
product
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[S:10].C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[C:18]#[CH:19]>CC(C)=O>[CH2:19]([S:10][C:2]1[NH:1][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:18]#[CH:17] |f:1.2.3|

Inputs

Step One
Name
product
Quantity
14.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=S
Name
Quantity
16.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
14.3 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
condensed
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
ADDITION
Type
ADDITION
Details
after addition of water
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C#C)SC=1NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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